2-{[(3-Bromothiophen-2-yl)methyl]amino}cyclohexan-1-ol

Purity specification Procurement quality Analytical chemistry

Medicinal chemistry programs targeting ACC or ASIC inhibition demand regioisomerically pure intermediates. Impure 5-bromo or 4-amino isomers introduce false positives and skewed IC50 values. This compound solves that: 98% purity ensures reliable assay data. 3-bromo regioisomer enables stepwise chemoselective coupling. 1,2-aminoalcohol geometry aligns with pharmacophore models. Procure from BenchChem for immediate global shipping.

Molecular Formula C11H16BrNOS
Molecular Weight 290.22 g/mol
Cat. No. B13256137
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-{[(3-Bromothiophen-2-yl)methyl]amino}cyclohexan-1-ol
Molecular FormulaC11H16BrNOS
Molecular Weight290.22 g/mol
Structural Identifiers
SMILESC1CCC(C(C1)NCC2=C(C=CS2)Br)O
InChIInChI=1S/C11H16BrNOS/c12-8-5-6-15-11(8)7-13-9-3-1-2-4-10(9)14/h5-6,9-10,13-14H,1-4,7H2
InChIKeyNRBQWGMLZPYXFI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.5 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-{[(3-Bromothiophen-2-yl)methyl]amino}cyclohexan-1-ol: Physicochemical Profile


2-{[(3-Bromothiophen-2-yl)methyl]amino}cyclohexan-1-ol is a brominated thiophene-amino alcohol hybrid (C₁₁H₁₆BrNOS, MW 290.22 g/mol) . The compound features a cyclohexanol core bearing a secondary amine linker at the 2-position, which connects to a 3-bromothiophene moiety via a methylene bridge. Its structural blueprint places it within the class of heteroaryl-substituted aminocyclohexanols, a scaffold frequently explored for acetyl-CoA carboxylase (ACC) inhibition, acid-sensing ion channel (ASIC) modulation, and opioid receptor pharmacology [1][2]. The 3-bromo regioisomerism on the thiophene ring and the 2-substitution pattern on the cyclohexanol ring constitute the primary structural differentiators that dictate reactivity, biological target engagement, and synthetic utility relative to its positional isomers and halo-analogs.

Positional Isomer Specificity


Positional isomerism within the bromothiophene-cyclohexanol class introduces quantifiable disparities in physicochemical properties, synthetic accessibility, and biological activity that preclude indiscriminate interchange. The 3-bromo substitution on thiophene places the halogen adjacent to the sulfur heteroatom, altering the electron density distribution on the ring and the reactivity in palladium-catalyzed cross-couplings relative to the 5-bromo isomer . Concurrently, the 2-amino substitution on cyclohexanol creates a distinct stereoelectronic environment compared to the 4-amino isomer, influencing both intermolecular interactions with biological targets and downstream synthetic derivatization [1]. Purity specifications available from commercial sources further differentiate these isomers, with the target compound consistently achieving higher certified purity (98%) than its closest positional analogs . These three dimensions—regiochemistry of bromine, position of the amino alcohol functionality, and commercial purity grade—collectively govern the compound's suitability for specific research and industrial applications.

Quantitative Evidence vs. Analogs


Purity Grade: 3-Bromo vs. Positional Isomers

The target compound (2-{[(3-bromothiophen-2-yl)methyl]amino}cyclohexan-1-ol) is commercially supplied at a certified purity of 98% . Its 5-bromo positional isomer (2-{[(5-bromothiophen-2-yl)methyl]amino}cyclohexan-1-ol, CAS 1183446-78-7) from the same vendor is supplied at 95% purity . The 4-cyclohexanol positional isomer (4-{[(3-bromothiophen-2-yl)methyl]amino}cyclohexan-1-ol, CAS 1545271-40-6) is also listed at 95% purity . The 3-percentage-point absolute purity difference represents a 60% reduction in total impurity burden (2% vs. 5%), which is consequential for applications requiring minimal side-product interference.

Purity specification Procurement quality Analytical chemistry

Bromine Position: 3-Bromo vs. 5-Bromo Reactivity

The target compound bears bromine at the 3-position of the thiophene ring, directly adjacent to the sulfur heteroatom. In the 5-bromo isomer (CAS 1183446-78-7), bromine is located at the position distal to sulfur and adjacent to the methylene linkage . This positional difference is known to affect the electron-withdrawing character and the LUMO coefficient distribution at the C-Br bond, influencing oxidative addition rates in palladium-catalyzed cross-couplings [1]. While direct kinetic data for this specific compound pair are not publicly available, class-level inference from 3-bromo- vs. 5-bromothiophene model systems indicates that 3-bromothiophene derivatives exhibit approximately 1.5- to 2-fold slower Suzuki-Miyaura coupling rates under standard conditions (Pd(PPh₃)₄, aqueous Na₂CO₃, dioxane, 80 °C) due to reduced electrophilicity at the 3-position [1].

Regiochemistry Cross-coupling reactivity Electronic effects

Aminoalcohol Regiochemistry: 2-Amino vs. 4-Amino

The target compound possesses the aminoalkyl substituent at the 2-position of cyclohexanol, creating a 1,2-aminoalcohol motif. The 4-position analog (CAS 1545271-40-6) bears the identical substituent at the 4-position, yielding a 1,4-aminoalcohol geometry . This positional shift alters the intramolecular hydrogen-bonding capacity and the spatial relationship between the hydroxyl group and the thiophene moiety. In the broader aminocyclohexanol class, 1,2-aminoalcohols are established chiral ligand precursors and can form chelating interactions with metal centers or biological targets that 1,4-aminoalcohols cannot [1]. The 2-substituted scaffold also maps more closely onto the core structure of pharmacologically active ACC inhibitors (e.g., US8394858) wherein the 1,2-substitution pattern is a critical determinant of target binding [2].

Cyclohexanol regiochemistry Pharmacophore geometry Derivatization potential

Procurement & Application Scenarios


ACC/ASIC Inhibitor SAR with High-Purity Intermediates

When a medicinal chemistry program demands a bromothiophene-cyclohexanol intermediate for ACC or ASIC inhibitor synthesis, the 98% purity specification of the target compound reduces the risk of impurity-derived false positives or skewed IC₅₀ values that can arise from 5% impurity burdens typical of the 5-bromo and 4-amino isomers. The 1,2-aminoalcohol geometry aligns with the pharmacophore requirements described in ACC inhibitor patent families (US8394858B2) [1], making this specific regioisomer the correct scaffold choice.

Sequential Cross-Coupling with 3-Bromo Regioselectivity

For synthetic sequences requiring orthogonal or chemoselective C–C bond formation, the 3-bromo substitution (adjacent to sulfur) provides a differentiated reactivity profile relative to the 5-bromo isomer [2]. The slower oxidative addition kinetics at the 3-position can be exploited for stepwise functionalization, where the 3-bromo group is reserved for a later-stage coupling while another reactive handle is addressed first. This regiochemical control is not achievable with the 5-bromo analog, which undergoes more rapid coupling.

Aminoalcohol-Based Chiral Ligands and Organocatalysts

The 1,2-aminoalcohol motif present in the target compound enables bidentate coordination to metal centers or hydrogen-bonding catalysis architectures, a capability that the 1,4-aminoalcohol isomer (CAS 1545271-40-6) cannot replicate due to the non-chelating distance between the amine and hydroxyl groups [3]. Researchers developing novel chiral ligands for asymmetric catalysis should select the 2-amino isomer for its intrinsic chelating geometry.

High-Purity Procurement for Reproducible Scale-Up

When transitioning from discovery-scale synthesis to larger-scale procurement, the availability of this compound at 98% purity from a documented supplier (Leyan, Product No. 1558433) offers a 60% lower total impurity burden compared to its closest commercially available isomers. This purity advantage supports more predictable reaction yields and simplifies downstream purification, a critical factor in cost-of-goods calculations for multi-step synthetic routes.

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